molecular formula C11H14N4O3S B7356987 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole

5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole

Cat. No. B7356987
M. Wt: 282.32 g/mol
InChI Key: QIRSKYSDQYVAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects, including anti-tumor activity, cardioprotective effects, and neuroprotective effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the heart, and inhibit the formation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole in lab experiments is its potential therapeutic applications in a variety of areas. However, a limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

For research on 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole include further investigation into its mechanism of action, optimization of its use in lab experiments, and clinical trials to determine its safety and efficacy as a potential therapeutic agent. Additionally, research could explore its potential as a treatment for other diseases and conditions beyond those currently studied.

Synthesis Methods

The synthesis of 5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole involves the reaction of cyclopropylsulfonyl chloride with 2-amino-1H-imidazole-4-carboxylic acid, followed by cyclization with phosphoryl chloride. The resulting compound is then treated with sodium azide and copper(II) sulfate to form the final product.

Scientific Research Applications

5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, cardiovascular disease, and neurological disorders. Studies have shown that the compound exhibits anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In addition, it has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Furthermore, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

5-(2-cyclopropylsulfonylpropan-2-yl)-3-(1H-imidazol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-11(2,19(16,17)7-3-4-7)10-14-9(15-18-10)8-12-5-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRSKYSDQYVAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=NC=CN2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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